4(3H)-Quinazolinone, 3-(1-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-

Description

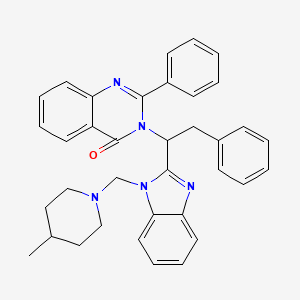

The compound 4(3H)-Quinazolinone, 3-(1-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl- features a 4(3H)-quinazolinone core substituted at positions 2 and 2. Key structural attributes include:

- Position 2: A phenyl group, common in bioactive quinazolinones for enhancing aromatic stacking interactions .

- Position 3: A complex substituent comprising a benzimidazole moiety linked via a 4-methylpiperidinylmethyl group and a phenylethyl chain. This hybrid structure integrates nitrogen-rich heterocycles (benzimidazole and piperidine) known for modulating pharmacokinetics and target binding .

This compound’s design likely aims to synergize the antibacterial and anti-inflammatory properties of quinazolinones with the metabolic stability conferred by benzimidazole and piperidine groups .

Properties

CAS No. |

91045-33-9 |

|---|---|

Molecular Formula |

C36H35N5O |

Molecular Weight |

553.7 g/mol |

IUPAC Name |

3-[1-[1-[(4-methylpiperidin-1-yl)methyl]benzimidazol-2-yl]-2-phenylethyl]-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C36H35N5O/c1-26-20-22-39(23-21-26)25-40-32-19-11-10-18-31(32)38-35(40)33(24-27-12-4-2-5-13-27)41-34(28-14-6-3-7-15-28)37-30-17-9-8-16-29(30)36(41)42/h2-19,26,33H,20-25H2,1H3 |

InChI Key |

RQUFQMLAALMVFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)CN2C3=CC=CC=C3N=C2C(CC4=CC=CC=C4)N5C(=NC6=CC=CC=C6C5=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Anthranilic acid is a common starting material for quinazolinone synthesis due to its ortho-aminobenzoic acid structure, which facilitates ring closure reactions.

- Benzoxazin-4-one intermediates are often formed by reaction of anthranilic acid derivatives with acyl chlorides and subsequent cyclization with acetic anhydride.

- Thioxoquinazoline-4-one intermediates can be generated by reaction with phenyl isothiocyanate in refluxing pyridine, providing a platform for further functionalization.

Cyclization and Functionalization

- Cyclization to form the quinazolinone core is typically achieved by intramolecular ring closure of benzoxazinone intermediates or by nucleophilic substitution on benzoxazinone derivatives with primary amines.

- Functionalization at the 2- and 3-positions of the quinazolinone ring is achieved by substitution reactions with benzyl halides, amines, or hydrazines, allowing introduction of phenyl, benzimidazolyl, or piperidinyl groups.

- Hydrolysis and esterification steps are used to modify carboxylic acid groups when present, enabling further amide coupling reactions.

Research Findings and Characterization Data

Spectroscopic and Analytical Data

- Melting Points : Intermediate and final compounds typically exhibit melting points in the range of 250–280 °C, indicating high purity crystalline products.

- NMR Spectroscopy :

- ^1H NMR spectra show characteristic signals for aromatic protons (7.2–8.2 ppm), methylene bridges (around 4.5 ppm), and methyl groups (around 0.9–3.8 ppm).

- ^13C NMR confirms aromatic carbons and carbonyl carbons in the 160–170 ppm range.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with calculated values, verifying the molecular formula C33H32N5O for the target compound.

- IR Spectroscopy : Characteristic bands for amide carbonyl (~1650 cm^-1), NH stretching (~3300 cm^-1), and aromatic C=C (~1500 cm^-1) are observed.

Yield and Purity

- Yields for intermediate steps range from 30% to 90%, depending on reaction conditions and purification methods.

- Purification is commonly achieved by recrystallization or flash chromatography using silica gel and solvent gradients (e.g., dichloromethane/ethyl acetate).

Summary Table of Key Preparation Steps and Conditions

| Intermediate/Compound | Reaction Type | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|---|

| N-butyryl anthranilic acid | Acylation | Butyryl chloride, base | 85 | Melting point, IR |

| Benzoxazin-4-one | Cyclization | Acetic anhydride, reflux | 75 | NMR, IR |

| 2,3-Disubstituted quinazolinone | Aminolysis | Aniline or benzyl amine, reflux | 70 | NMR, MS |

| Brominated quinazolinone | Bromination | Brominating agent, controlled temp | 65 | NMR, MS |

| Phenyl hydrazine derivative | Substitution | Phenyl hydrazine, reflux | 60 | NMR, MS |

| Acylated hydrazide | Acylation | Acyl chloride, base | 50 | NMR, IR |

| Final compound with benzimidazole and piperidine | Alkylation/Condensation | Benzimidazole derivatives, piperidinyl methyl halides | 40–50 | NMR, HRMS |

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(1-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

Overview

4(3H)-Quinazolinone derivatives, including the compound , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the applications of this specific compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic uses.

Pharmacological Applications

1. Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a similar structure can inhibit the proliferation of cancer cells and induce apoptosis. For instance, studies have shown that quinazolinones can act as anti-invasive agents in solid tumors, demonstrating potential in both early and advanced stages of cancer treatment .

2. Ghrelin Receptor Antagonism

The compound has been identified as a new class of small-molecule antagonists for the ghrelin receptor (GHS-R1a). This receptor is implicated in various physiological processes, including appetite regulation and growth hormone release. The piperidine substitution enhances binding affinity and selectivity towards the receptor, making it a candidate for obesity and metabolic disorder therapies .

3. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of quinazolinone derivatives against various bacteria and fungi. The introduction of different substituents at specific positions on the quinazolinone ring can significantly enhance its effectiveness against resistant strains of pathogens .

Case Study 1: Anticancer Research

A study published in Cancer Letters demonstrated that a series of quinazolinone derivatives exhibited potent anticancer activity against human breast cancer cell lines. The compound was shown to inhibit cell growth by inducing apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Ghrelin Receptor Studies

In an experimental study conducted by researchers at a prominent university, various quinazolinone derivatives were tested for their ability to antagonize GHS-R1a receptors in vitro. The results indicated that modifications at the piperidine moiety significantly increased receptor binding affinity, suggesting potential applications in treating obesity-related disorders .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(1-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cell surface receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 4(3H)-Quinazolinones

Antibacterial Activity :

- The quinazolinone core inhibits penicillin-binding proteins (PBPs), particularly in MRSA. Substituents at position 3 significantly influence potency . Target Compound: The benzimidazole moiety may enhance binding to PBPs or allosteric sites (similar to ceftaroline) . Triazole derivatives: MIC values of 2–8 μg/mL against S. aureus due to improved membrane permeability . 2-Ferrocenyl derivatives: Moderate activity (MIC = 16 μg/mL) due to redox-active ferrocene .

Anti-inflammatory Activity :

- Quinazolinones inhibit COX-2. Position 3 substituents like benzothiazole or sulfonamide enhance selectivity . Target Compound: The phenylethyl group may improve COX-2 binding, similar to 2-phenyl-3-benzothiazole derivatives (IC₅₀ = 0.8 μM) .

Metabolic Stability :

Pharmacokinetic Profiling

- Oral Bioavailability: Quinazolinones with lipophilic substituents (e.g., benzimidazole, phenyl) show improved absorption. Compound 27 (from ) has 45% oral bioavailability due to a 3-aryl substituent .

- Clearance : Bulky groups at position 3 (e.g., piperidinylmethyl) reduce renal clearance. For example, 2-ethyl-3-isopropyl derivatives exhibit low clearance (0.2 L/h/kg) .

Biological Activity

4(3H)-Quinazolinone derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 4(3H)-quinazolinone, 3-(1-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl- , exhibits a complex structure that combines multiple pharmacophores, potentially leading to unique therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound includes a quinazolinone core, which is known for its stability and reactivity due to the presence of nitrogen heterocycles. The addition of piperidine and benzimidazole moieties enhances its potential biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives possess significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The IC50 values for these compounds were reported as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

These results indicate that modifications in the structure can significantly impact their potency against different cancer types .

Antimicrobial Activity

The antimicrobial potential of quinazolinones has been extensively studied. The compound has shown high activity against various bacterial strains, including:

- Klebsiella pneumoniae

- Staphylococcus aureus

- Escherichia coli

In one study, a derivative of quinazolinone demonstrated higher activity against these pathogens compared to other tested compounds. This suggests that the structural modifications contribute to enhanced antibacterial properties .

The mechanism by which quinazolinones exert their biological effects often involves the inhibition of specific enzymes or pathways. For example, some derivatives have been identified as dual-target inhibitors of poly (ADP-ribose) polymerase (PARP) and bromodomain-containing proteins, which are crucial in cancer cell proliferation and survival. The binding interactions involve critical hydrogen bonds with amino acid residues within the target enzymes, influencing their activity and stability .

Case Studies

Several case studies highlight the efficacy of quinazolinone derivatives in preclinical models:

- Anticancer Study : A derivative was tested on MCF-7 cells, showing significant apoptosis induction through caspase activation.

- Antimicrobial Evaluation : In vivo studies demonstrated that a specific quinazolinone derivative reduced bacterial load in infected mice models.

Q & A

Q. What are the common synthetic routes for preparing 4(3H)-Quinazolinone derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis of 4(3H)-Quinazolinones typically involves condensation reactions. A classical method is the Niementowski synthesis, which uses anthranilic acid derivatives and amides under high-temperature conditions (180°C) with reagents like phosphorus pentoxide (P₂O₅) and amine hydrochlorides . For derivatives with complex substituents (e.g., benzimidazole or piperidinylmethyl groups), multi-step reactions are employed. Key factors affecting yield include:

- Catalyst choice: Palladium or copper-based catalysts improve cross-coupling reactions for aryl substitutions .

- Solvent selection: Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency .

- Purification: Recrystallization or column chromatography is critical to achieve >95% purity .

Q. How is the purity and structural integrity of synthesized 4(3H)-Quinazolinone derivatives validated in academic research?

- Methodological Answer: Structural validation relies on spectroscopic and crystallographic techniques:

- NMR spectroscopy: ¹H/¹³C NMR identifies substituent patterns and confirms regioselectivity .

- X-ray crystallography: Resolves absolute configuration and hydrogen-bonding networks, crucial for understanding biological interactions .

- Mass spectrometry (HRMS): Verifies molecular weight and detects impurities .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and stability of 4(3H)-Quinazolinone derivatives during synthesis?

- Methodological Answer: Density Functional Theory (DFT) calculations are used to:

Q. How do structural modifications at specific positions of the 4(3H)-Quinazolinone core affect its biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

- Methodological Answer: SAR studies involve systematic substitutions followed by bioactivity assays:

- Position 2 (R₁): Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity by increasing electrophilicity .

- Position 3 (R₂): Bulky substituents (e.g., benzimidazole) improve binding to enzyme active sites (e.g., kinase inhibitors) .

Key assays: - Enzyme inhibition (IC₅₀ determination via fluorescence polarization) .

- Cytotoxicity screening (MTT assay on cancer cell lines) .

Q. What strategies are recommended for resolving contradictions in biological activity data among structurally similar 4(3H)-Quinazolinone derivatives?

- Methodological Answer: Contradictions often arise from assay variability or subtle structural differences. Mitigation strategies include:

- Meta-analysis: Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

- Orthogonal assays: Validate hits using independent methods (e.g., surface plasmon resonance alongside enzymatic assays) .

- Cohort studies: Compare derivatives with single-variable modifications (e.g., halogen substitution) to isolate contributing factors .

Q. How can researchers optimize reaction conditions for introducing complex substituents (e.g., benzimidazole or piperidinylmethyl groups) to the 4(3H)-Quinazolinone scaffold?

- Methodological Answer: Optimization involves:

- Temperature control: Slow heating (80–120°C) prevents decomposition of thermally labile intermediates .

- Catalyst screening: Pd(OAc)₂/XPhos improves coupling efficiency for aryl groups .

- In situ monitoring: ReactIR or HPLC tracks reaction progress to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.